1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1250633-44-3 . It has a molecular weight of 185.22 and its IUPAC name is 1-(4-morpholinyl)cyclobutanecarboxylic acid .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H15NO3 . The InChI Code is 1S/C9H15NO3/c11-8(12)9(2-1-3-9)10-4-6-13-7-5-10/h1-7H2,(H,11,12) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a predicted density of 1.287±0.06 g/cm3 and a predicted boiling point of 319.4±27.0 °C .Scientific Research Applications
Cycloaddition Reactions and Synthesis of Heterocycles
Research by Brunner, Maas, and Klärner (2005) highlights the use of morpholino derivatives in cycloaddition reactions, particularly focusing on the regioselective [3+2] cycloaddition with electrophilic azides to form triazoles. These reactions are crucial for synthesizing heterocyclic compounds, which have applications in developing pharmaceuticals and agrochemicals (Brunner, Maas, & Klärner, 2005).
Building Blocks in Hetero- and Carbo-cyclization Processes
A study by Barluenga et al. (1988) demonstrates the utility of 2-morpholinobuta-1,3-diene as a building block in hetero- and carbo-cyclization processes, leading to the synthesis of oxan-4-ones, 4-morpholinotetrahydropyridines, and 4-acetyl-1-morpholinocyclohexene derivatives. These compounds are significant for their diastereoselective synthesis, showcasing the versatility of morpholino derivatives in organic synthesis (Barluenga, Aznar, Cabal, Cano, & Foces-Foces, 1988).
Crystal Structure and Physical Properties
Research on oxime derivatives, including morpholin groups by Dinçer et al. (2005), provides insights into the crystal structure and physical properties of compounds containing cyclobutane rings and morpholin groups. These structural analyses contribute to a deeper understanding of the chemical and physical properties of morpholine derivatives, which is crucial for their application in materials science and pharmaceutical development (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).
Fluorinated Analogues Synthesis
Mykhailiuk, Radchenko, and Komarov (2010) focused on the synthesis of a new fluorinated analogue of 1-aminocyclobutane-1-carboxylate, using a morpholino derivative. This research highlights the potential of morpholino derivatives in synthesizing fluorinated analogues, which are of significant interest in the development of pharmaceuticals and agrochemicals due to their enhanced stability and bioactivity (Mykhailiuk, Radchenko, & Komarov, 2010).
Antiproliferative Activity
A study by Lu et al. (2021) on the synthesis and crystal structure of a molecule with antiproliferative activity emphasizes the role of morpholino derivatives in medicinal chemistry, particularly in the development of cancer therapeutics. The compound exhibited significant inhibitory activity against some cancer cell lines, showcasing the therapeutic potential of morpholino-containing compounds (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
Safety and Hazards
The safety information available indicates that this compound has a GHS07 pictogram, which denotes that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .
Properties
IUPAC Name |
1-morpholin-4-ylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-8(12)9(2-1-3-9)10-4-6-13-7-5-10/h1-7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXVTCOQZWFRLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.